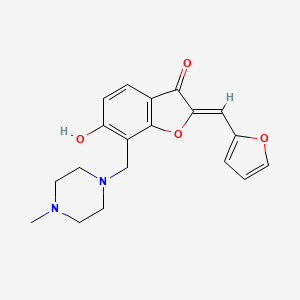
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide is complex and involves multiple pathways. One of the primary mechanisms of action is through the activation of the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which plays a role in inflammation and cancer. Additionally, this compound can induce apoptosis through the activation of the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and have neuroprotective effects by reducing oxidative stress and inflammation. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide in lab experiments is its broad range of potential therapeutic applications. This compound has shown promise in cancer, inflammation, and neurodegenerative disorder research, making it a versatile compound for studying various diseases. However, one of the limitations of using this compound is its complex mechanism of action, which can make it difficult to determine the exact pathways involved in its therapeutic effects.
Orientations Futures
There are several future directions for N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide research. One potential direction is to investigate the use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, to enhance its therapeutic effects. Another direction is to explore the use of this compound in other diseases, such as cardiovascular disease or metabolic disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its yield and reduce costs.
Méthodes De Synthèse
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide is synthesized from 2,3-dihydro-2,2-dimethyl-1H-indene-1-carboxylic acid, which undergoes a series of reactions to produce the final product. The synthesis method involves the use of several reagents and solvents, including acetic anhydride, pyridine, and chloroform. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, prostate, and lung cancer. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O2/c17-12-5-2-1-4-10(12)8-20-15(22)16(23)21-9-11-13(18)6-3-7-14(11)19/h1-7H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDOUICMEGZTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=C(C=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2909522.png)
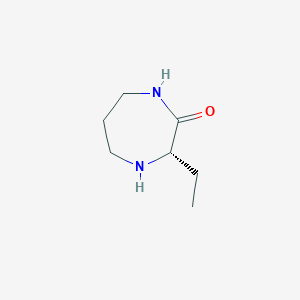
![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
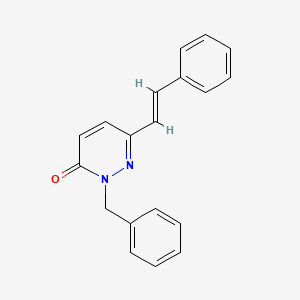
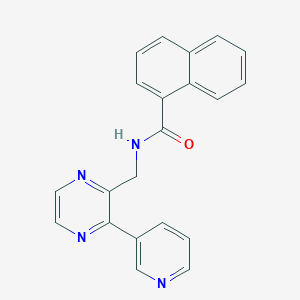
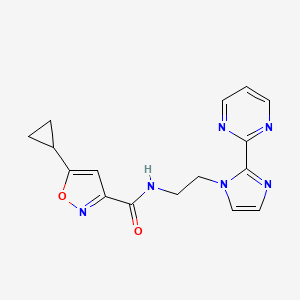
![2-Cyclopropyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2909530.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2909531.png)
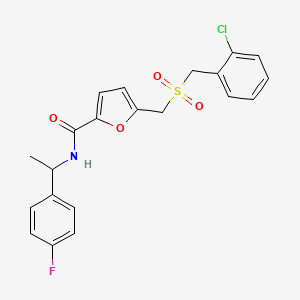
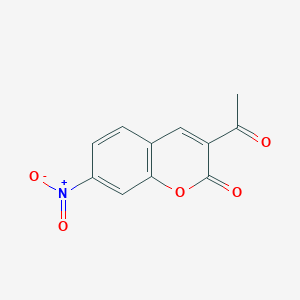
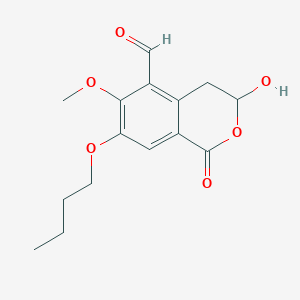
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide](/img/structure/B2909541.png)
